2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS2/c1-6-16(5)29-21-25-24-19(13-28-20-22-14(3)12-15(4)23-20)26(21)17-8-10-18(11-9-17)27-7-2/h8-12,16H,6-7,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQXMLZAWGEGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the subsequent functionalization of the pyrimidine ring.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization of the Pyrimidine Ring: The pyrimidine ring is functionalized by introducing the butan-2-ylsulfanyl and ethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its antibacterial and antifungal properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells.
Pathways Involved: It may inhibit key metabolic pathways, such as those involved in cell wall synthesis or DNA replication, leading to the death of the target cells.
Comparison with Similar Compounds
Structural Analogues in the Triazole-Pyrimidine Family
Substituent Effects on Bioactivity
Evidence from triazole derivatives with ortho-hydroxyphenyl substituents (e.g., compounds 5a–7d) demonstrates that electronegative groups (Cl, Br) significantly enhance antimicrobial activity, while electron-donating groups (CH₃) reduce it . The target compound’s 4-ethoxyphenyl group (ethoxy: -OCH₂CH₃) is electron-donating, which may diminish antimicrobial potency compared to halogenated analogues.
Table 1: Substituent Effects on Antimicrobial Activity in Triazole Derivatives
Pyrimidine-Modified Analogues
The 4,6-dimethylpyrimidine moiety in the target compound is structurally analogous to sulfadimethylpyrimidine (a sulfonamide antibiotic), which inhibits bacterial folate synthesis . However, the replacement of the sulfonamide group (-SO₂NH₂) with a methylsulfanyl bridge (-SCH₂-) may alter target specificity, shifting activity from antibacterial to antifungal pathways .
Molecular Property and Pharmacokinetic Comparisons
Similarity indexing using Tanimoto coefficients (as applied to aglaithioduline and SAHA ) provides a framework for comparing molecular properties. While direct data for the target compound are lacking, its calculated properties (e.g., logP, hydrogen bond donors/acceptors) can be inferred from structurally related triazole-pyrimidine hybrids.
Table 2: Molecular and Pharmacokinetic Properties
Bioactivity Profile Clustering
highlights that compounds with structural similarities often share bioactivity profiles. The target compound’s triazole-pyrimidine scaffold is prevalent in antifungal agents (e.g., fluconazole analogues), while its sulfanyl groups resemble disulfide-containing antivirals . Hierarchical clustering based on bioactivity data (e.g., NCI-60 screens) could position this compound near triazole antifungals or pyrimidine-based enzyme inhibitors .
Biological Activity
The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine (CAS No. 868221-54-9) is a complex organic molecule with potential biological activities. It features a pyrimidine core substituted with various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₅OS₂
- Molecular Weight : 401.55 g/mol
- SMILES Representation : CCOc1ccc(cc1)n1c(CSc2ncccn2)nnc1SC(CC)C
This compound is characterized by the presence of a triazole ring and sulfanyl groups, which are often associated with diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. The presence of the butan-2-ylsulfanyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Table 1: Antimicrobial Activity of Similar Compounds
Anticancer Activity
Preliminary research suggests that triazole-containing compounds may also possess anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.
Case Study:
A study conducted on similar triazole derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant cytotoxic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings have been shown to inhibit enzymes such as phospholipase A2, which is involved in inflammatory responses.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of sulfanyl groups may confer antioxidant properties, contributing to reduced oxidative stress in cells.
Pharmacological Studies
In vitro studies have demonstrated that the compound exhibits:
- Low cytotoxicity towards normal human cells while effectively inhibiting cancer cell growth.
- Synergistic effects when combined with other anticancer agents, enhancing therapeutic efficacy.
Toxicity Profile
The toxicity profile remains under investigation; however, preliminary assessments indicate that the compound has a favorable safety margin compared to conventional chemotherapeutics.
Future Directions
Further research is warranted to explore:
- In vivo efficacy and safety profiles through animal models.
- Mechanistic studies to elucidate specific pathways affected by this compound.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
